4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
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Overview
Description
4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide group, a chloro substituent, and a tetrahydrobenzo[b]naphtho[2,1-d]furan moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the chloro and methyl groups, and the construction of the tetrahydrobenzo[b]naphtho[2,1-d]furan ring system. Common synthetic routes may include:
Formation of Benzenesulfonamide Core: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Construction of Tetrahydrobenzo[b]naphtho[2,1-d]furan Ring System: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylbenzenesulfonamide: Lacks the tetrahydrobenzo[b]naphtho[2,1-d]furan moiety.
N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide: Lacks the chloro and methyl groups.
Uniqueness
4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-methyl-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-13-11-14(9-10-18(13)24)30(27,28)25-19-12-17-22-20(26)7-4-8-21(22)29-23(17)16-6-3-2-5-15(16)19/h2-3,5-6,9-12,25H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOFFLDFIIEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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